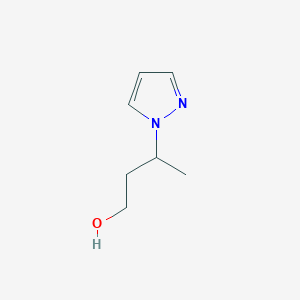

3-(1H-pyrazol-1-yl)butan-1-ol

Description

BenchChem offers high-quality 3-(1H-pyrazol-1-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-1-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyrazol-1-ylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTISHUJSCJXXRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629695 |

Source

|

| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-63-6 |

Source

|

| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol

Introduction

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The versatile nature of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The N-alkylation of pyrazoles is a critical synthetic transformation that enables the exploration of chemical space and the development of novel therapeutic candidates. This guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(1H-pyrazol-1-yl)butan-1-ol, a valuable building block for drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic design of the synthesis, the underlying reaction mechanisms, detailed experimental protocols, and the analytical characterization of the target compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-(1H-pyrazol-1-yl)butan-1-ol, suggests a disconnection at the N1-C3 bond of the pyrazole ring. This leads to pyrazole and a four-carbon electrophilic synthon. The most direct and atom-economical approach is the aza-Michael addition of pyrazole to an α,β-unsaturated carbonyl compound. Subsequent reduction of the carbonyl group furnishes the desired primary alcohol.

Our proposed synthetic pathway is a two-step sequence:

-

Aza-Michael Addition: The conjugate addition of pyrazole to crotonaldehyde to form the intermediate, 3-(1H-pyrazol-1-yl)butanal. This reaction is known to proceed readily, often without the need for a catalyst.[3][4]

-

Reduction: The selective reduction of the intermediate aldehyde to the primary alcohol, 3-(1H-pyrazol-1-yl)butan-1-ol, using a mild reducing agent such as sodium borohydride.

This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Visualizing the Synthetic Workflow

Caption: A simplified diagram of the aza-Michael addition mechanism.

Experimental Protocols

Part 1: Synthesis of 3-(1H-pyrazol-1-yl)butanal

Materials:

-

Pyrazole

-

Crotonaldehyde

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 equivalent).

-

Add crotonaldehyde (1.1 equivalents). While the reaction can be run neat, ethanol can be used as a solvent if desired. [4]3. The reaction mixture is heated to reflux (if using a solvent) or to a temperature of 80-100 °C (if neat) and stirred vigorously.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol

Materials:

-

3-(1H-pyrazol-1-yl)butanal (from Part 1)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dilute hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the crude or purified 3-(1H-pyrazol-1-yl)butanal (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture again in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of dilute hydrochloric acid until the solution is slightly acidic (pH ~6).

-

Remove the solvent under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, 3-(1H-pyrazol-1-yl)butan-1-ol, can be further purified by column chromatography on silica gel if necessary.

Characterization of 3-(1H-pyrazol-1-yl)butan-1-ol

The structure of the synthesized 3-(1H-pyrazol-1-yl)butan-1-ol should be confirmed by standard analytical techniques. Based on the structures of similar N-alkylated pyrazoles, the following spectroscopic data are expected:[2][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the pyrazole ring protons, typically in the range of δ 6.0-7.5 ppm. The protons of the butanol chain would appear as multiplets, with the methylene group adjacent to the hydroxyl group appearing as a triplet around δ 3.6 ppm. The methyl group would be a doublet around δ 1.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each carbon atom in the molecule. The pyrazole carbons would resonate in the aromatic region, while the carbons of the butanol chain would appear in the aliphatic region.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. C-H stretching and C-N stretching vibrations would also be observed.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Data Summary

| Parameter | Step 1: Aza-Michael Addition | Step 2: Reduction |

| Reactants | Pyrazole, Crotonaldehyde | 3-(1H-pyrazol-1-yl)butanal, NaBH₄ |

| Solvent | Ethanol (optional) | Methanol or Ethanol |

| Temperature | 80-100 °C (neat) or reflux | 0 °C to room temperature |

| Reaction Time | 2-8 hours | 1-2 hours |

| Workup | Distillation/Chromatography | Acid quench, extraction |

| Expected Yield | 70-90% | 85-95% |

| Product | 3-(1H-pyrazol-1-yl)butanal | 3-(1H-pyrazol-1-yl)butan-1-ol |

Conclusion

The synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol can be efficiently achieved through a two-step sequence involving an aza-Michael addition of pyrazole to crotonaldehyde, followed by the reduction of the resulting aldehyde. This method is practical, scalable, and utilizes readily available starting materials. The resulting pyrazole-containing alcohol is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocols and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this valuable chemical entity.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. MDPI. [Link]

-

Characteristics of the Synthesized N-Alkylated Pyrazoles 2. ResearchGate. [Link]

-

Aza-michael reaction through azoles and further transformation of obtained adducts. OMICS International. [Link]

-

Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. [Link]

-

Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. [Link]

-

Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. The Organic and Carbon Nanomaterials Chemistry Gordon Research Conference. [Link]

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. [Link]

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

-

The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]

-

(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. MDPI. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)butan-1-ol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(1H-pyrazol-1-yl)butan-1-ol, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The document details the compound's identifiers, a proposed synthetic pathway, its predicted physicochemical and spectroscopic properties, and explores its potential pharmacological applications based on the established bioactivity of the pyrazole scaffold.

Compound Identification and Registration

A thorough search of chemical databases, including the CAS Registry, indicates that as of the latest update of this document, a specific CAS Registry Number has not been assigned to 3-(1H-pyrazol-1-yl)butan-1-ol. This suggests the compound may be a novel chemical entity. For researchers synthesizing this compound for the first time, it is recommended to apply for a CAS number to ensure unambiguous identification in future publications and regulatory submissions.[1][2][3][4]

The process for obtaining a CAS Registry Number involves submitting the chemical structure and relevant identifying information to the Chemical Abstracts Service (CAS), a division of the American Chemical Society.[1][2] This ensures the compound is uniquely cataloged in the global registry.[3][4]

Table 1: Identifiers for 3-(1H-pyrazol-1-yl)butan-1-ol

| Identifier | Value | Source |

| IUPAC Name | 3-(1H-pyrazol-1-yl)butan-1-ol | Generated based on IUPAC nomenclature rules |

| Molecular Formula | C₇H₁₂N₂O | Calculated from structure |

| Molecular Weight | 140.18 g/mol | Calculated from structure |

| Canonical SMILES | CC(N1C=CC=N1)CCO | Generated from structure |

| InChI Key | (Predicted) | A unique InChI key would be assigned upon database registration. |

| CAS Registry Number | Not Assigned | Further action required for registration.[1][2][3] |

Synthesis and Mechanism

The synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol can be approached through several established methods for N-alkylation of pyrazoles. A highly efficient and regioselective method is the Michael addition of pyrazole to an appropriate α,β-unsaturated electrophile. In this case, the logical precursor would be 3,4-epoxy-1-butene, which provides the butan-1-ol backbone with an electrophilic site for the pyrazole nucleophile.

The causality behind this choice of reaction lies in the nucleophilic character of the pyrazole nitrogen and the susceptibility of epoxides to ring-opening reactions. The use of a base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity and facilitating the attack on the epoxide ring.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol

Materials:

-

1H-Pyrazole

-

3,4-Epoxy-1-butene

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Preparation of the Pyrazole Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF via the dropping funnel.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide salt.

-

Michael Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3,4-epoxy-1-butene (1.2 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 3-(1H-pyrazol-1-yl)butan-1-ol.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)butan-1-ol.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 3-(1H-pyrazol-1-yl)butan-1-ol can be predicted based on its structure and data from analogous compounds.[5][6][7] These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Physical State | Colorless to pale yellow liquid | Similar to other short-chain alkyl-substituted pyrazoles. |

| Boiling Point | ~220-240 °C | Extrapolated from similar pyrazole alcohols. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | Presence of both a polar alcohol group and a heterocyclic ring. |

| logP | ~1.5 - 2.0 | Estimated based on the contributions of the pyrazole and butanol moieties.[6] |

| pKa | ~2.5 (for the pyrazole ring) | The pyrazole ring is weakly basic.[8] |

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.[9][10][11][12]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.2 (m, 1H, CH-N), ~3.7 (t, 2H, CH₂-OH), ~2.0 (m, 2H, CH₂), ~1.3 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~139 (pyrazole-CH), ~128 (pyrazole-CH), ~105 (pyrazole-CH), ~60 (CH₂-OH), ~55 (CH-N), ~35 (CH₂), ~20 (CH₃) |

| FT-IR (neat) | 3400-3200 cm⁻¹ (O-H stretch, broad), 2960-2850 cm⁻¹ (C-H stretch), 1550 cm⁻¹ (C=N stretch), 1100 cm⁻¹ (C-O stretch) |

| Mass Spec (ESI+) | m/z = 141.10 [M+H]⁺ |

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.[8][11][13][14][15] These include anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[10][13][14][15][16] The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and their capacity to form key interactions, such as hydrogen bonds, with biological targets.[8]

The presence of a butan-1-ol side chain in 3-(1H-pyrazol-1-yl)butan-1-ol introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially enhancing its binding affinity to target proteins. This functional group also provides a handle for further chemical modification and the development of prodrugs.

Potential Therapeutic Targets

Given the extensive pharmacology of pyrazole-containing compounds, 3-(1H-pyrazol-1-yl)butan-1-ol and its derivatives could be investigated for activity against a variety of targets, including:

-

Kinases: Many pyrazole derivatives are potent kinase inhibitors used in oncology.[11]

-

Cyclooxygenases (COX): The anti-inflammatory drug celecoxib features a pyrazole core.[13]

-

Alcohol Dehydrogenase: Certain pyrazoles are known inhibitors of alcohol dehydrogenase.[17]

Diagram of Potential Pharmacological Relevance

Caption: Potential pharmacological relevance of the title compound.

Conclusion

3-(1H-pyrazol-1-yl)butan-1-ol represents a promising, albeit currently under-characterized, chemical entity. This guide provides a foundational framework for its synthesis, identification, and potential exploration in the field of drug discovery. The proposed synthetic route is robust and relies on well-established chemical principles. The predicted physicochemical and spectroscopic data offer a baseline for its characterization. The rich pharmacology of the pyrazole scaffold strongly suggests that this compound and its future derivatives are worthy of investigation for a range of therapeutic applications.

References

-

Proregulations. CAS Number Application. Available from: [Link]

-

CAS.org. CAS Registry Services. Available from: [Link]

-

REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Connect Journals. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

-

PubMed Central (PMC). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Available from: [Link]

-

CAS.org. CAS Registration Criteria-Overview. Available from: [Link]

-

ACS Publications. Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Ofipharma. The importance and history of CAS registration numbers. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

PubMed Central (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available from: [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

-

PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Royal Society of Chemistry. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

-

PubMed Central (PMC). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Physico-chemical properties of the designed pyrazole derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Pyrazole | C3H4N2 | CID 1048 - PubChem. Available from: [Link]

-

CAS.org. Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available from: [Link]

-

PubMed. Pyrazole NNRTIs 3: optimisation of physicochemical properties. Available from: [Link]

-

National Institutes of Health (NIH). 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid | C9H14N2O2 - PubChem. Available from: [Link]

-

National Institutes of Health (NIH). 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 - PubChem. Available from: [Link]

-

PubMed Central (PMC). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Available from: [Link]

-

National Institutes of Health (NIH). 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 - PubChem. Available from: [Link]

-

National Institutes of Health (NIH). butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine | C11H21N3 - PubChem. Available from: [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

-

Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

-

ResearchGate. Physicochemical properties of compounds (PY 1-9). Available from: [Link]

-

PubMed Central (PMC). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available from: [Link]

-

PubMed Central (PMC). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

-

Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

Sources

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. CAS Registry Servicesâ | CAS [cas.org]

- 3. en.reach24h.com [en.reach24h.com]

- 4. The importance and history of CAS registration numbers | Ofipharma [ofipharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. connectjournals.com [connectjournals.com]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. turkjps.org [turkjps.org]

- 17. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-(1H-pyrazol-1-yl)butan-1-ol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 3-(1H-pyrazol-1-yl)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of these spectra is grounded in fundamental principles of spectroscopic analysis and supported by authoritative sources, offering a robust framework for the characterization of this and structurally related compounds. The causality behind the predicted spectral features is explained to provide a deeper understanding of the molecule's structure-property relationships.

The structure of 3-(1H-pyrazol-1-yl)butan-1-ol, combining a pyrazole ring with a butanol side chain, presents a unique spectroscopic fingerprint. This guide will systematically deconstruct these features, providing a valuable resource for those engaged in the synthesis and analysis of pyrazole-containing scaffolds, a class of compounds with significant interest in medicinal chemistry.

Molecular Structure and Predicted Spectral Overview

The logical starting point for any spectral analysis is a clear understanding of the molecule's structure. The connectivity of atoms in 3-(1H-pyrazol-1-yl)butan-1-ol dictates the electronic and vibrational environments of the nuclei and bonds, which in turn govern their spectroscopic behavior.

Figure 2: A simplified workflow for FT-IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of 3-(1H-pyrazol-1-yl)butan-1-ol will be dominated by absorptions from the O-H, C-H, C-N, and C-O bonds, as well as vibrations from the pyrazole ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |

| 3200-3600 | O-H stretch | Strong, Broad | This is a characteristic peak for the hydroxyl group in an alcohol and is broad due to hydrogen bonding. [1][2] |

| 3100-3150 | =C-H stretch (pyrazole) | Medium | Aromatic C-H stretching from the pyrazole ring. |

| 2850-3000 | C-H stretch (aliphatic) | Strong | C-H stretching vibrations of the butanol chain's CH, CH₂, and CH₃ groups. [1] |

| ~1600-1450 | C=C and C=N stretch (pyrazole) | Medium to Weak | Ring stretching vibrations of the pyrazole ring. |

| ~1400-1500 | C-N stretch | Medium | Stretching vibration of the C-N bond connecting the butanol chain to the pyrazole ring. |

| 1050-1150 | C-O stretch | Strong | Characteristic stretching vibration of the C-O bond in a secondary alcohol. [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization : The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. [4][5]This causes the molecule to lose an electron, forming a molecular ion (M⁺•).

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. [6]4. Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Figure 3: The process of electron ionization mass spectrometry.

Predicted Mass Spectrum

The molecular formula of 3-(1H-pyrazol-1-yl)butan-1-ol is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . The molecular ion peak (M⁺•) is expected at m/z 140. The fragmentation pattern will likely be a combination of fragmentations characteristic of both pyrazoles and secondary alcohols.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₇H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₆H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the butanol chain. |

| 122 | [C₇H₁₀N₂]⁺• | Loss of water (H₂O) via dehydration, a common fragmentation for alcohols. [7][8][9] |

| 97 | [C₄H₅N₂O]⁺ | α-cleavage at the C2-C3 bond of the butanol chain. |

| 83 | [C₄H₇N₂]⁺ | Cleavage of the C-N bond between the pyrazole and the butanol chain. |

| 68 | [C₃H₄N₂]⁺• | Pyrazole ring fragment. |

| 45 | [C₂H₅O]⁺ | α-cleavage at the C1-C2 bond of the butanol chain, characteristic of secondary alcohols. [9] |

| 43 | [C₃H₇]⁺ | Propyl cation from the fragmentation of the butanol chain. |

The fragmentation of pyrazoles can also involve the loss of HCN or N₂, which may lead to other smaller fragments. [10]

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 3-(1H-pyrazol-1-yl)butan-1-ol. The predicted data, based on established spectroscopic principles and literature values for related structures, serves as a comprehensive reference for the characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can confidently identify and characterize this and similar pyrazole-containing molecules, accelerating their research and development efforts.

References

-

ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm. [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Wiley Online Library. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

YouTube. (2017). Infrared Spectra of alcohols in A level Chemistry. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

-

Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

-

Environmental Protection Agency. (2017). Method 320. [Link]

-

YouTube. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

-

Doc Brown's Chemistry. (n.d.). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol. [Link]

-

ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Unknown. (n.d.). fourier transform infrared spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. [Link]

-

ResearchGate. (1997). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

The Pyrazole Core: From Foundational Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its journey from a 19th-century laboratory curiosity to the core of blockbuster drugs is a testament to its unique physicochemical properties and synthetic accessibility. This guide provides an in-depth exploration of the discovery and background of pyrazole-containing compounds. We will dissect the foundational synthetic methodologies, elucidate the structural features that render the pyrazole nucleus a "privileged scaffold," and examine its role in landmark pharmaceuticals. Through detailed protocols, mechanistic insights, and case studies, this document serves as a technical resource for professionals engaged in the art and science of drug discovery.

A Historical Perspective: The Genesis of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating derivatives of quinine, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading to the synthesis of a novel compound.[2] This molecule, initially named Antipyrine (later phenazone), was not only the first pyrazole derivative to be synthesized but also became one of the world's first commercially successful synthetic drugs, widely used as an analgesic and antipyretic until the rise of aspirin.[3] This seminal work did more than introduce a new drug; it unveiled a foundational reaction for heterocyclic chemistry: the Knorr Pyrazole Synthesis .[2][4] This discovery opened the door to a new class of compounds whose full potential would be realized over the next century.

Core Synthetic Methodologies: Constructing the Pyrazole Ring

The synthetic accessibility of the pyrazole core is a primary reason for its prevalence in drug discovery. Several robust methods exist, each offering distinct advantages for accessing specific substitution patterns.

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis remains a cornerstone of pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The reaction's elegance lies in its simplicity and the ready availability of its starting materials.

Causality Behind the Knorr Synthesis: The reaction is driven by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. The initial step is the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of a non-symmetrical dicarbonyl compound or a substituted hydrazine can lead to the formation of regioisomers, a critical consideration in a drug design campaign.

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883) [2]

-

Reactant Combination: 100 g of phenylhydrazine is combined with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

-

Initial Condensation: The mixture is allowed to stand. A spontaneous condensation reaction occurs, forming water and an oily intermediate product (the phenylhydrazone of ethyl acetoacetate).

-

Separation: The aqueous layer is physically separated from the oily product.

-

Cyclization: The isolated oily intermediate is heated on a water bath. This thermal energy drives the intramolecular cyclization and elimination of ethanol.

-

Crystallization & Isolation: Upon cooling, the reaction mixture solidifies. The solid mass is then recrystallized from hot water to yield purified crystals of 1-phenyl-3-methyl-5-pyrazolone.

Caption: Workflow for the Knorr Pyrazole Synthesis.

Synthesis via 1,3-Dipolar Cycloaddition

A mechanistically distinct and powerful alternative for pyrazole synthesis is the [3+2] cycloaddition reaction.[6] This method involves reacting a 1,3-dipole (e.g., a diazoalkane or a nitrilimine) with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne).

Causality Behind Cycloaddition: This approach builds the heterocyclic ring by forming two new sigma bonds in a concerted or stepwise fashion. Its primary advantage is the high degree of regiocontrol and stereocontrol it can offer, allowing access to complex pyrazole and pyrazoline structures that are challenging to synthesize via condensation methods. The electronics of the substituents on both the dipole and dipolarophile dictate the reaction's regioselectivity.

General Experimental Protocol: Cycloaddition of a Diazoalkane with an Alkyne

-

Generation of Dipole: The 1,3-dipole (e.g., diazomethane) is either generated in situ or prepared and handled in solution due to its potential instability.

-

Reaction Mixture: The dipolarophile (e.g., a substituted alkyne) is dissolved in a suitable aprotic solvent (e.g., THF, diethyl ether).

-

Cycloaddition: The solution of the 1,3-dipole is added to the dipolarophile solution, often at reduced temperatures (0 °C to -78 °C) to control reactivity. The reaction is stirred until analysis (e.g., by TLC) indicates completion.

-

Workup and Purification: The solvent is removed under reduced pressure. The resulting crude product, a pyrazole (from an alkyne) or a pyrazoline (from an alkene), is then purified using standard techniques like column chromatography or recrystallization.

Caption: General pathway for [3+2] dipolar cycloaddition.

The Pyrazole as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" because this single molecular framework is capable of providing ligands for a wide range of different biological targets.[7][8] This versatility stems from a unique combination of structural and electronic properties.

-

Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant resistance to metabolic degradation, a highly desirable trait for drug candidates.[7]

-

Hydrogen Bonding Capability: The ring contains both a pyrrole-like N-1 nitrogen, which can act as a hydrogen bond donor, and a pyridine-like N-2 nitrogen, which serves as a hydrogen bond acceptor.[9] This dual functionality allows for versatile and specific interactions within a protein's binding site.

-

Modulable Physicochemical Properties: The pyrazole ring itself serves as a bioisostere for an aryl group, but its properties, such as lipophilicity and solubility, can be finely tuned through substitution at its various positions.[9]

-

Structural Rigidity: The planar, aromatic ring acts as a rigid anchor, positioning appended functional groups in a well-defined spatial orientation for optimal interaction with a biological target.

Caption: Celecoxib selectively blocks the COX-2 enzyme.

Case Study: Rimonabant (Acomplia®) - A Cautionary Tale in Drug Development

Background: Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist, designed to be an anti-obesity medication by blocking the appetite-stimulating effects of the endocannabinoid system. [10][11] Mechanism and Withdrawal: The drug, built on a 1,5-diaryl-substituted pyrazole core, effectively blocked CB1 receptors in the brain and peripheral tissues. [12]Clinical trials demonstrated modest weight loss and improvements in metabolic risk factors. [13][14]However, after its approval in Europe in 2006, post-marketing surveillance revealed a significant incidence of serious psychiatric side effects, including severe depression and anxiety. [10][14]The central role of the CB1 receptor in mood regulation was underappreciated, and blocking it led to these unforeseen adverse events. The drug was withdrawn worldwide in 2008 and was never approved in the United States. [10] Trustworthiness and Field-Proven Insight: The story of Rimonabant is a critical lesson in drug development. It underscores that high target specificity does not guarantee safety. The biological consequences of modulating a target system must be profoundly understood. This case validates the need for extensive post-marketing surveillance and demonstrates that even a rationally designed, potent molecule can fail if its systemic effects are not fully characterized.

Conclusion and Future Outlook

From its discovery in Knorr's laboratory to its central role in modern pharmacopoeia, the pyrazole scaffold has proven to be an enduring and invaluable tool for medicinal chemists. Its inherent properties—stability, versatile binding capabilities, and synthetic tractability—ensure its continued relevance. Current research continues to explore pyrazole derivatives for a vast range of diseases, including novel anticancer agents, antivirals, and treatments for neurodegenerative disorders. [15]The pyrazole's legacy is not just in the drugs it has already given us, but in the countless future therapeutic possibilities it continues to inspire. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly be adapted to create the next generation of precision medicines.

References

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). PubMed Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI.

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025-09-22). ACS Publications.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.

- Original Functionalized Pyrazoles For Drug Discovery. (2019-09-17). Life Chemicals.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025-08-16). ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Knorr Pyrazole Synthesis. (2025-02-23). J&K Scientific LLC.

- Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate.

- Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.

- Celecoxib. (n.d.). StatPearls - NCBI Bookshelf.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Rimonabant. (n.d.). Wikipedia.

- Chapter 5: Pyrazoles. (2015-11-20). The Royal Society of Chemistry.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- Rimonabant: more than an anti-obesity drug? - PMC. (n.d.). PubMed Central.

- Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.

- Celecoxib. (n.d.). Wikipedia.

- Ludwig Knorr. (n.d.). Wikipedia.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- What is the mechanism of Rimonabant? (2024-07-17). Patsnap Synapse.

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025-04-29). ResearchGate.

- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006-08-29). Circulation - American Heart Association Journals.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Rimonabant: From RIO to Ban - PMC. (n.d.). PubMed Central - NIH.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rimonabant - Wikipedia [en.wikipedia.org]

- 11. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Biological Activities

An In-depth Technical Guide for Researchers

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous clinically successful drugs across different therapeutic areas.[1][3] This technical guide provides an in-depth exploration of the major biological activities of pyrazole derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the key mechanisms of action, present comparative data on compound efficacy, provide detailed experimental protocols for evaluating biological activity, and visualize critical pathways and workflows. The guide covers the anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential of this remarkable class of compounds, grounding all claims in authoritative scientific literature.

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles are a class of heterocyclic compounds first described by Ludwig Knorr in 1883.[1] Their metabolic stability and versatile synthetic accessibility have made them a focal point of pharmaceutical research for over a century.[2][3] The pyrazole ring system is a key pharmacophore found in a variety of approved drugs, demonstrating its therapeutic relevance.[1] Notable examples include the anti-inflammatory drug Celecoxib, the antifungal agent Difenoconazole, and formerly, the anti-obesity drug Rimonabant.

The pharmacological importance of pyrazole derivatives stems from their ability to engage in various non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—with biological macromolecules. This allows for the fine-tuning of derivatives to achieve desired potency and selectivity against specific enzymes, receptors, and signaling pathways.[1] This guide will systematically explore the molecular mechanisms and therapeutic applications associated with the most significant biological activities of pyrazole-based compounds.

Anti-inflammatory Activity: Beyond COX-2 Inhibition

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily driven by their ability to inhibit key enzymes in the inflammatory cascade.[4][5] While Celecoxib's selective inhibition of cyclooxygenase-2 (COX-2) is the most prominent example, the anti-inflammatory mechanisms of pyrazoles are multifaceted.[6][7]

Mechanism of Action: Targeting Key Inflammatory Mediators

-

Selective COX-2 Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory agents is the selective inhibition of COX-2.[6] COX-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[7][8] Unlike the constitutively expressed COX-1 isoform which has homeostatic functions (e.g., protecting the stomach lining), COX-2 is upregulated at sites of inflammation.[9] The selective inhibition by pyrazoles like Celecoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and swelling with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] The sulfonamide side chain of Celecoxib binds to a specific hydrophilic pocket near the active site of COX-2, a feature absent in COX-1, which accounts for its selectivity.[7][10]

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase signaling pathway is crucial for regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[11] A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[12] These inhibitors stabilize a conformation of the kinase that is incompatible with ATP binding, effectively shutting down the downstream signaling cascade that leads to cytokine production. This mechanism offers a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[11]

-

Modulation of Other Pathways: Pyrazole derivatives have also been shown to suppress inflammation by modulating other pathways, including the inhibition of lipoxygenase (LOX) and the suppression of nuclear factor-kappa B (NF-κB).[4]

Visualization: COX-2 Inhibition Pathway

The following diagram illustrates the simplified mechanism of action for pyrazole-based COX-2 inhibitors.

Caption: Mechanism of pyrazole derivatives in reducing inflammation via COX-2 inhibition.

Data Summary: COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of selected pyrazole derivatives against COX enzymes, highlighting their potency and selectivity.

| Compound Class | Derivative Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diaryl-pyrazole | Celecoxib | >15 | 0.04 | >375 | [10] |

| 3,5-Diarylpyrazole | Example from study | 4.5 | 0.02 | 225 | [4] |

| Pyrazole-Thiazole Hybrid | Example from study | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [4] |

| Pyrazolo-pyrimidine | Computationally screened hit | - | 0.015 | - | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[1][13]

Objective: To assess the ability of a test pyrazole derivative to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (150-200g)

-

Test pyrazole derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

Methodology:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the rats into four groups (n=6 per group):

-

Group I (Control): Receives vehicle only.

-

Group II (Reference): Receives the standard drug (e.g., Diclofenac sodium, 10 mg/kg).

-

Group III (Test Compound): Receives the pyrazole derivative at a specific dose (e.g., 10 mg/kg).

-

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[1]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a key component in many targeted anticancer therapies due to its ability to inhibit various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[2][14]

Mechanism of Action: Kinase Inhibition

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are enzymes that regulate the cell cycle, and their deregulation is a hallmark of cancer.[15] Pyrazole derivatives have been designed as potent inhibitors of CDKs, particularly CDK2.[15][16] By blocking the ATP-binding site of CDK2, these compounds can halt the cell cycle, often at the G1 phase, and induce apoptosis (programmed cell death).[16][17] Several pyrazole-thiazole hybrids have also shown dual inhibitory activity against CDK1 and CDK2.[18]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[19][20] Pyrazole-based compounds have been developed as potent inhibitors of VEGFR-2 tyrosine kinase, effectively cutting off the tumor's blood supply.[21][22]

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation. Fused pyrazole derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2.[21]

-

JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell growth and immunity, and its abnormal activation is linked to various cancers.[23][24] 4-Amino-(1H)-pyrazole derivatives have been synthesized as potent inhibitors of JAKs, showing more potent antiproliferative activity than the approved drug Ruxolitinib in some cell lines.[23][25]

Visualization: Kinase Inhibition and Downstream Effects

This diagram shows a generalized workflow of how pyrazole-based kinase inhibitors disrupt cancer cell signaling.

Caption: Pyrazole inhibitors block kinase activity, halting proliferation and inducing apoptosis.

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Target Kinase | Derivative Example | IC₅₀ | Target Cancer Cell Line | Reference |

| CDK2 | Pyrazole derivative 4 | 3.82 µM | HCT-116 (Colon) | [16] |

| CDK2 | Pyrazole derivative 9 | 0.96 µM | HCT-116 (Colon) | [16] |

| EGFR | Fused pyrazole 3 | 0.06 µM | - | [21] |

| VEGFR-2 | Fused pyrazole 9 | 0.22 µM | - | [21] |

| VEGFR-2 | Quinoxaline-pyrazole 13 | 0.045 µM | HCT-116, MCF-7 | [20] |

| VEGFR-2 | Pyrazole derivative 3i | 8.93 nM | PC-3 (Prostate) | [22] |

| JAK1/2/3 | 4-Amino-pyrazole 3f | 3.4/2.2/3.5 nM | - | [23][24] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a pyrazole derivative inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test pyrazole derivative dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microtiter plates

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects, making them valuable scaffolds for developing new anti-infective agents.[26][27]

Mechanism of Action

-

Antifungal Activity: A key mechanism, exemplified by the agricultural fungicide Difenoconazole, is the inhibition of sterol 14α-demethylase.[28] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[29][30] Disruption of ergosterol synthesis damages the cell membrane's integrity and physiological function, ultimately leading to fungal cell death.[31]

-

Antibacterial Activity: The antibacterial mechanisms of pyrazoles are diverse. Some derivatives function as DNA gyrase inhibitors, preventing the enzyme from relaxing supercoiled DNA, which is a critical step for DNA replication and transcription in bacteria.[32] Other pyrazole-containing compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[32]

Data Summary: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Aminoguanidine-pyrazole | Compound 12 | S. aureus (multidrug-resistant) | 1 - 32 | [32] |

| Aminoguanidine-pyrazole | Compound 12 | E. coli | 1 | [32] |

| Pyrazole-carbothiohydrazide | Compound 21a | S. aureus | 62.5 - 125 | [27] |

| Pyrazole-carbothiohydrazide | Compound 21a | C. albicans | 2.9 - 7.8 | [27] |

| Coumarin-pyrazole | Compound 39 | Salmonella | 0.05 | [32] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a pyrazole derivative against selected bacterial or fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole derivative dissolved in DMSO

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Controls: Include the following controls on each plate:

-

Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells with broth only (to confirm medium sterility).

-

Standard Drug Control: Serial dilutions of a standard antimicrobial agent.

-

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture 10 µL from each clear well onto an agar plate. The lowest concentration that shows no growth on the agar is the MBC/MFC.

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, which could be beneficial for treating neurodegenerative disorders and spinal cord injuries.[33][34][35] This activity is often linked to the anti-inflammatory properties of the scaffold.

Mechanism of Action

-

Anti-inflammatory Effects in the CNS: Neuroinflammation, often mediated by activated microglial cells, is a key pathological feature of many neurological diseases.[33] Pyrazole derivatives have been shown to exert neuroprotective effects by suppressing the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[33][36] By mitigating this inflammatory response, these compounds may help reduce neuronal damage.

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have been identified as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[1] MAO-B inhibitors are used in the treatment of Parkinson's disease, and pyrazole-based compounds represent a promising avenue for developing new therapeutic options.[35]

Data Summary: Neuroprotective Efficacy

| Compound Class | Derivative Example | Biological Effect | IC₅₀ | Cell Model | Reference |

| Pyrazole Derivative | Compound 6g | IL-6 Suppression | 9.562 µM | LPS-stimulated BV2 microglia | [33][36] |

| Pyrazole Derivative | Celecoxib | IL-6 Suppression | >10 µM | LPS-stimulated BV2 microglia | [33] |

| 1-Thiocarbamoyl Pyrazole | Compound 3k | MAO-B Inhibition | - | - | [1] |

Future Perspectives and Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity, synthetic tractability, and ability to interact with a multitude of biological targets ensure its continued relevance in the development of novel therapeutics.[2] The diverse biological activities—from anti-inflammatory and anticancer to antimicrobial and neuroprotective—highlight the remarkable versatility of this core structure.[37]

Future research will likely focus on several key areas:

-

Designing Multi-Target Ligands: Creating hybrid molecules that combine the pyrazole core with other pharmacophores to simultaneously inhibit multiple pathways (e.g., dual COX-2/5-LOX or EGFR/VEGFR-2 inhibitors) could lead to more effective therapies for complex diseases like cancer and inflammation.[4]

-

Improving Selectivity and Safety: While selectivity is a hallmark of many pyrazole drugs, further optimization is needed to minimize off-target effects and improve long-term safety profiles, particularly concerning cardiovascular risks with some COX-2 inhibitors.

-

Combating Drug Resistance: Pyrazole derivatives offer promising new chemical entities to tackle the growing threat of antimicrobial resistance.[32]

References

-

Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Tiwari, R. K. (2022). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Celecoxib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Ben-Harb, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7244. Retrieved from [Link]

-

Alam, M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved from [Link]

-

Gouda, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 755127. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks. Retrieved from [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5227-5237. Retrieved from [Link]

-

Xu, G., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 929-934. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 17, 2026, from [Link]

-

Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 114, 117621. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. Retrieved from [Link]

-

Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5237. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 62(Special Issue (The 9th International Conference on Heterocyclic Chemistry)), 295-305. Retrieved from [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Organic Chemistry, 25(16), 1876-1891. Retrieved from [Link]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Wang, X., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Polycyclic Aromatic Compounds, 41(5), 1052-1063. Retrieved from [Link]

-

Difenoconazole. (2024). Cultivar Magazine. Retrieved from [Link]

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Retrieved from [Link]

-

Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

-

Difenoconazole: An Effective Treatment For Fungal Infections. (n.d.). Heben Pesticide. Retrieved January 17, 2026, from [Link]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

-

Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 142, 106935. Retrieved from [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

-

Difenoconazole. (n.d.). Jaffer Agro Services. Retrieved January 17, 2026, from [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Retrieved from [Link]

-